RO-44 3902
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Description
RO-44 3902 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been widely used in scientific research as a tool to study the role of mGluR5 in various physiological and pathological conditions.
Scientific Research Applications
Overview of RO-44 3902 in Scientific Research
RO-44 3902, identified as a phenyl-pyridine-2-carboxylic acid derivative, was discovered through a cell-based screening approach, leveraging the differential sensitivity of normal and cancer cells to cytotoxic agents. It exhibits low micromolar antiproliferative activity and cytotoxicity against a broad range of human cancer cell lines in vitro. Notably, it demonstrates over 10-fold selectivity toward cancer cells compared to proliferating normal human cells. The cytotoxicity of RO-44 3902 is attributed to its ability to halt cell cycle progression at the mitosis phase, subsequently inducing apoptosis. When administered to nude mice bearing mammary tumor xenografts (MDA-MB-435) for four weeks, RO-44 3902 displayed a significant 73% inhibition of tumor growth. This compound's efficacy and selectivity make it a promising candidate for further investigation in cancer therapeutics (Berthel et al., 2002).
properties
CAS RN |
143188-51-6 |
---|---|
Product Name |
RO-44 3902 |
Molecular Formula |
C14H12N6O3 |
Molecular Weight |
312.28 |
Purity |
>98% |
synonyms |
Ethyl 8-azido-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Origin of Product |
United States |
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